Product packaging for Calycin(Cat. No.:CAS No. 10091-92-6)

Calycin

Cat. No.: B592830
CAS No.: 10091-92-6
M. Wt: 306.273
InChI Key: CGRCGRBHNKRILW-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calycin is a secondary metabolite derived from lichens, such as those in the genus Pseudocyphellaria . It is a shikimic acid derivative characterized by an oxolane-carbonyl ring. Research indicates that this compound functions as a highly effective natural photoprotective agent. Its key value lies in its ability to absorb ultraviolet radiation in both the UV-A and UV-B regions of the spectrum. Studies demonstrate that lichens accumulate this compound as a chemical adaptation to environments with high UV irradiance, such as high-altitude locations. This accumulation significantly enhances the organism's resilience to photooxidative stress, protecting cellular structures from damage. This compound is photostable and exhibits low solubility in water, with greater solubility in acetonitrile and at basic pH. These properties make it a compound of interest for studies in photobiology, ecology, and the investigation of natural sunscreens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O5 B592830 Calycin CAS No. 10091-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10091-92-6

Molecular Formula

C18H10O5

Molecular Weight

306.273

IUPAC Name

(3E)-3-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-1-benzofuran-2-one

InChI

InChI=1S/C18H10O5/c19-15-13(10-6-2-1-3-7-10)17(20)23-16(15)14-11-8-4-5-9-12(11)22-18(14)21/h1-9,19H/b16-14+

InChI Key

CGRCGRBHNKRILW-JQIJEIRASA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC=C4OC3=O)OC2=O)O

Origin of Product

United States

Isolation and Structural Elucidation of Calycin

Extraction and Purification Methodologies from Natural Biological Sources

The isolation of natural products like Calycin from biological sources involves initial extraction followed by purification steps to obtain the compound in a pure form. While specific detailed methods for this compound extraction from all its reported sources were not extensively detailed in the search results, general principles for natural product isolation apply.

Extraction methods often involve using solvents to separate the target compound from the plant or lichen matrix. The choice of solvent depends on the polarity of the compound being isolated. Following extraction, various chromatographic techniques are employed for purification. These can include normal phase, reversed phase, and partition chromatography. Selective precipitation can also be used as a purification step. nih.gov

For instance, studies on the isolation of other natural compounds from plants like Astragalus membranaceus and Daphniphyllum calycinum highlight the use of hydrolytic extraction combined with techniques like high-speed countercurrent chromatography and extensive spectroscopic methods for purification and structure establishment. researchgate.netresearchgate.net While these examples pertain to different compounds, they illustrate the general methodologies used in natural product isolation.

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic techniques are crucial for determining the molecular structure of isolated compounds. NMR, MS, and X-ray crystallography are powerful tools used in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., 2D-NMR)

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. It provides detailed information about the different types of atoms (particularly hydrogen and carbon) within a molecule and their connectivity. jchps.comcore.ac.uk The chemical environment of a nucleus influences its resonance frequency (chemical shift), and the interactions between neighboring nuclei lead to splitting patterns (spin-spin coupling). jchps.comcore.ac.uk

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the types and numbers of protons and carbons present. core.ac.uklakeheadu.ca Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial connectivity information. core.ac.uklakeheadu.ca COSY reveals correlations between coupled protons, while HSQC/HMQC shows correlations between protons and the carbons to which they are directly attached. core.ac.uk HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds, which helps in piecing together the molecular skeleton. core.ac.uk

NMR data, including chemical shifts and coupling constants, are essential for assigning specific atoms within the molecule and determining their arrangement. core.ac.uklibretexts.org For example, analysis of ¹H and ¹³C NMR data, supported by 2D NMR techniques, was used in the identification of other natural compounds. researchgate.netlakeheadu.ca

Mass Spectrometry (MS) Applications in Molecular Structure Elucidation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can reveal structural subunits. mdpi.comuniv-tiaret.dz High-resolution MS can provide accurate molecular weights, allowing for the determination of the elemental composition of the compound. mdpi.com

Tandem MS (MS/MS or MSⁿ) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. mdpi.comcore.ac.uk This fragmentation pattern is characteristic of the compound's structure and provides clues about the connectivity of atoms and the presence of specific functional groups. mdpi.comcore.ac.uk LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful hyphenated technique that combines the separation power of liquid chromatography with the detection and structural elucidation capabilities of mass spectrometry, particularly useful for analyzing complex mixtures of natural products. core.ac.ukdntb.gov.ua

MS data, including the molecular ion peak and characteristic fragment ions, are used in conjunction with NMR data to confirm the proposed structure of a natural product. researchgate.netlakeheadu.ca

X-ray Crystallography and Related Techniques for Solid-State Structure Analysis

The technique involves exposing a crystal of the compound to an intense beam of X-rays and measuring the angles and intensities of the diffracted rays. patnawomenscollege.in This diffraction pattern is unique to the crystal structure and can be used to generate a three-dimensional electron density map, from which the positions of atoms are determined. patnawomenscollege.in Single-crystal X-ray diffraction is particularly powerful for complex molecules, providing unambiguous structural confirmation. northwestern.edu

X-ray diffraction analysis has been used in the structural elucidation of this compound isolated from Crocodia aurata. researchgate.net This technique provided crucial information about the solid-state structure of this compound. X-ray crystallography is also used to confirm the structure and stereochemistry of other natural products and synthesized compounds. scispace.combiorxiv.org

Confirmation of Molecular Architecture and Stereochemistry

The confirmation of the molecular architecture and stereochemistry of this compound is achieved by integrating the data obtained from the various spectroscopic techniques. nih.gov NMR provides detailed connectivity and information about the spatial arrangement of atoms (stereochemistry through techniques like NOESY). core.ac.ukresearchgate.net Mass spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure. mdpi.comcore.ac.uk X-ray crystallography, when applicable to crystalline samples, provides a definitive three-dimensional structure, including the absolute configuration (stereochemistry). researchgate.netnorthwestern.edu

By correlating the data from ¹H NMR, ¹³C NMR, 2D NMR experiments, high-resolution MS, and, if available, X-ray crystallography, researchers can confidently determine the complete molecular structure and stereochemistry of this compound. nih.govresearchgate.netlakeheadu.ca The PubChem entry for this compound (CID 54694371) lists its computed properties, including its IUPAC name and InChIKey, which are derived from its established molecular architecture. nih.govuni.lu

Biosynthesis of Calycin in Natural Systems

Proposed Biosynthetic Pathways for Calycin Biogenesis

The biogenesis of this compound is understood through proposed biosynthetic pathways that outline the conversion of simpler molecules into this complex lichen pigment. These pathways are based on the identification of key intermediates and the presumed enzymatic reactions involved.

Identification of Key Precursor Compounds (e.g., Phenylpyruvic Acid, Pulvinamide)

Key precursor compounds in the proposed biosynthesis of this compound include phenylpyruvic acid and pulvinamide. Phenylpyruvic acid is an organic compound that is a product of the oxidative deamination of phenylalanine. labshake.comguidechem.com Pulvinamide has been identified as a constituent of Pseudocyphellaria crocata and is considered a key biosynthetic intermediate in the pathway leading to pulvinic acid derivatives, including this compound. semanticscholar.orgbioaustralis.com

Elucidation of Enzymatic Steps and Catalytic Transformations in the Pathway

A detailed pathway proposed for the biogenesis of pulvinic acid and its derivatives suggests a series of enzymatic steps. This pathway involves a stepwise aldol-type condensation of one mole of phenylpyruvic acid with one mole of pyridoxal-bound phenylalanine. semanticscholar.orgbioaustralis.com This condensation is proposed to yield a quinoneimine analogue of polyporic acid. semanticscholar.orgbioaustralis.com Following this, an oxidative cleavage step is suggested to occur, which would yield bound pulvinamide as the immediate precursor of the free pulvinic acid derivatives. semanticscholar.orgbioaustralis.com

While specific enzymes directly catalyzing each step in this compound biosynthesis are still under investigation, structural analysis of related protein families, such as those within the this compound superfamily, can offer insights. Proteins within the this compound superfamily, including lipocalins, share a conserved eight-stranded calyx-shaped antiparallel β-barrel fold that can accommodate hydrophobic ligands. Some enzymes involved in spiroacetal formation in polyketide antibiotic biosynthesis have also been shown to possess a this compound-like β-barrel fold, suggesting that enzymes with this structural motif can be involved in cyclization and other catalytic transformations in secondary metabolism. A this compound domain-containing protein has also been noted in fungal secondary metabolism gene clusters. These observations hint at the potential involvement of enzymes with this compound-like structures in the complex cyclization and modification steps required for this compound biosynthesis.

Chemical Synthesis and Derivatization Strategies for Calycin

Total Synthesis Approaches to the Calycin Core Structure

Total synthesis of complex natural products often requires the development of novel strategies and methodologies to efficiently construct the core molecular framework. sioc.ac.cnnih.gov While specific detailed total synthesis routes solely for the chemical compound this compound were not extensively detailed in the provided search results, information on the synthesis of related pulvinic acid derivatives and structurally similar compounds provides insight into potential approaches and key reactions.

Pulvinic acid derivatives, to which this compound belongs, have been synthesized through various methods. One approach involves the preparation of 3-aryltetronic acids, a core structure found in these compounds. This can be achieved in a single step by treating a mixture of methyl arylacetates and methyl hydroxyacetates with potassium tert-butoxide, utilizing a tandem transesterification/Dieckmann condensation. researchgate.net Another strategy for synthesizing pulvinic acids involves the reaction of silyl (B83357) ketene (B1206846) acetals derived from methyl arylacetates with oxalyl chloride, followed by treatment with DBU and acidification. researchgate.net This method has been used to obtain symmetrical pulvinic acid methyl esters. researchgate.net

The synthesis of other natural products containing similar structural elements, such as γ-alkylidenebutenolides, which share the 2(5H)-furanone skeleton present in this compound, has also been explored. researchgate.net Methodologies involving the cyclization of 1,3-bis-silyl enol ethers with oxalyl chloride have been developed for the synthesis of γ-alkylidenebutenolides. researchgate.net

Development of Key Synthetic Reactions and Methodologies

The synthesis of complex molecules like this compound relies on the development and application of key synthetic reactions and methodologies. Organic synthesis frequently utilizes reactions that form new carbon-carbon bonds and introduce specific functional groups with control over stereochemistry and regiochemistry. mt.comwarwick.ac.uk

Reactions such as the intramolecular Diels-Alder reaction have been highlighted in the total synthesis of complex alkaloid structures, demonstrating their utility in constructing polycyclic systems and setting multiple stereocenters. acs.org Stille carbonylation is another powerful reaction used for carbon-carbon bond formation, particularly effective with sterically hindered vinyl triflates. acs.org Nazarov cyclization sequences, sometimes coupled with other transformations like proto-desilylation, can be employed to efficiently form cyclic systems. acs.org Chemoselective hydrogenation of hindered diene esters is also a crucial step in installing specific stereogenic centers. acs.org

While not explicitly linked to this compound synthesis in the provided results, the Claisen rearrangement is a well-established nih.govnih.gov-sigmatropic rearrangement that is a powerful tool in organic synthesis for forming carbon-carbon bonds with high regio- and stereoselectivity, and it has been applied in the synthesis of various natural products. numberanalytics.com Suzuki cross-coupling reactions are also significant in organic synthesis for forming carbon-carbon bonds, and variations have been applied to the synthesis of pulvinic acid derivatives. researchgate.net

The development of green chemistry approaches and novel methodologies that minimize the use of hazardous substances and reduce energy consumption is an ongoing area of research in organic synthesis. warwick.ac.ukqeios.com Techniques such as microwave-assisted synthesis, solvent-free methods, and the use of photocatalysts and biocatalysts are being explored for the synthesis of various organic compounds, including heterocycles and derivatives. qeios.com

Synthesis of this compound Analogues and Structure Modification for Research

The synthesis of analogues of natural products like this compound is crucial for research aimed at understanding structure-activity relationships and developing compounds with modified or enhanced properties. rsc.org This involves rational design principles and the development of specific synthetic methodologies.

Rational Design Principles for this compound Derivatives

Rational design in the synthesis of analogues involves using structural information and understanding the relationship between chemical structure and biological activity to guide the modification of the parent compound. nih.govresearchgate.net This can involve modifying specific functional groups, altering the stereochemistry, or creating constrained structures to probe conformational requirements for activity. nih.govnih.gov

For compounds that interact with proteins, rational design can be informed by the structure of the binding site. Although this compound is a small molecule, the concept of rational design is broadly applicable to the synthesis of its derivatives for investigating interactions with biological targets. For example, studies on protein families like calycins (the protein superfamily) utilize structural information to understand ligand binding and inform the design of inhibitors or modulators. researchgate.netwhiterose.ac.uk

Rational design can also involve exploring the impact of subtle structural changes on activity, as demonstrated in studies with calcitonin analogues where small modifications led to significant changes in potency. nih.gov

Methodologies for Novel Synthetic Routes to this compound Analogues

Developing novel synthetic routes is essential for efficiently accessing a diverse range of this compound analogues. Methodologies for analogue synthesis often build upon the strategies used for the parent compound but incorporate variations to introduce specific structural changes. iiserpune.ac.in

For compounds containing heterocyclic cores like this compound's benzofuran (B130515) and furanone systems, methodologies for constructing and modifying these rings are central to analogue synthesis. researchgate.netresearchgate.net This can involve developing new methods for forming carbon-heteroatom bonds or functionalizing existing ring systems. warwick.ac.uk

Chalcones, which are relatively easy to synthesize and modify, have served as versatile building blocks for the synthesis of various heterocyclic compounds and derivatives, including those with potential biological activities. researchgate.netnih.gov The ease of structural modification of chalcones allows for the generation of functionalized derivatives, and bioinspired synthesis approaches can introduce new chemical diversity. researchgate.net

Methodologies for synthesizing analogues can also involve incorporating different substituents at various positions of the core structure, as seen in the synthesis of quinolone derivatives where modifications at specific positions resulted in compounds with varied pharmacological properties. qeios.com The development of efficient and stable synthetic procedures is crucial for creating libraries of modified compounds for further evaluation. iiserpune.ac.in

Data Table: Key Reactions and Methodologies in Relevant Syntheses

Reaction/MethodologyApplication/OutcomeRelevance to this compound Synthesis (Inferred/Direct)
Tandem Transesterification/Dieckmann CondensationSynthesis of 3-aryltetronic acids (pulvinic acid precursors). researchgate.netDirect relevance as this compound is a pulvinic acid derivative.
Reaction of Silyl Ketene Acetals with Oxalyl ChlorideSynthesis of pulvinic acid methyl esters. researchgate.netDirect relevance as this compound is a pulvinic acid derivative.
Cyclization of 1,3-bis-silyl enol ethers with Oxalyl ChlorideSynthesis of γ-alkylidenebutenolides (contains furanone core). researchgate.netRelevant due to the furanone core in this compound.
Intramolecular Diels-Alder ReactionConstruction of polycyclic systems and setting stereocenters (in alkaloid synthesis). acs.orgPotential relevance for constructing complex ring systems.
Stille CarbonylationCarbon-carbon bond formation, including with hindered systems (in alkaloid synthesis). acs.orgPotential relevance for coupling fragments.
Nazarov CyclizationFormation of cyclic systems (in alkaloid synthesis). acs.orgPotential relevance for forming cyclic structures.
Chemoselective HydrogenationInstallation of stereogenic centers (in alkaloid synthesis). acs.orgPotential relevance for controlling stereochemistry.
Claisen RearrangementCarbon-carbon bond formation with regio- and stereoselectivity (general). numberanalytics.comGeneral relevance as a powerful C-C bond forming reaction.
Suzuki Cross-CouplingCarbon-carbon bond formation (general and in pulvinic acid synthesis). researchgate.netDirect relevance in the synthesis of pulvinic acid derivatives.
Microwave-Assisted SynthesisEfficient synthesis of various compounds. qeios.comPotential for optimizing reaction conditions.
Solvent-Free MethodsEnvironmentally friendly synthesis. qeios.comRelevant for developing sustainable routes.
Use of Photocatalysts and BiocatalystsGreen chemistry approaches to synthesis. qeios.comRelevant for developing sustainable routes.
Chalcone-based SynthesisBuilding blocks for heterocycles and derivatives. researchgate.netnih.govPotential for synthesizing analogues with varied substituents.

Biological Activities and Molecular Mechanisms of Calycin

In Vitro Cellular and Biochemical Investigations

In vitro studies provide valuable insights into the direct effects of calycin on cells and biochemical processes. These investigations help to elucidate the potential mechanisms underlying its observed biological activities.

Enzyme Modulation and Inhibition Studies

Enzymes are crucial for catalyzing a vast array of biological reactions, and their modulation or inhibition by small molecules like this compound can have significant physiological consequences. Research into this compound's interaction with enzymes is an active area of investigation. Lichen compounds, in general, have been reviewed for their enzyme inhibitory activities against various enzymes, including amylase, lipase, lipoxygenase, cyclooxygenase, and others involved in different physiological processes. jddtonline.inforesearchgate.net While specific detailed enzyme inhibition data for this compound itself are not extensively highlighted in the immediate search results, the broader context of lichen metabolites suggests that this compound, as a lichen-derived compound, may possess such capabilities. Studies on other lichen compounds, such as usnic acid and salazinic acid, have demonstrated inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and superoxide (B77818) dismutase (SOD). nih.gov The investigation of this compound's specific enzyme targets and its mode of action (e.g., competitive or non-competitive inhibition) is essential for understanding its biochemical profile.

Interactions with Specific Molecular Targets and Cellular Pathways

Understanding how this compound interacts with specific molecular targets and influences cellular pathways is key to deciphering its biological roles. Molecular targets can include proteins, receptors, and other biomolecules involved in cell signaling and function. openaccessjournals.com Cellular pathways encompass the series of interactions between molecules that control cell behavior, such as growth, metabolism, and communication. openaccessjournals.comprescience.in While direct studies detailing this compound's specific interactions with a wide range of molecular targets or its impact on major cellular pathways are not prominently featured in the search results, the study of related this compound superfamily proteins, such as fatty acid binding proteins (FABPs), highlights the potential for interactions with small hydrophobic molecules and their involvement in metabolic pathways. nih.govacs.orggoong.com Further research is needed to specifically identify and characterize the molecular targets and cellular pathways modulated by this compound.

Role as a Natural Pigment and Photoprotective Agent in Lichens

This compound is recognized as a natural pigment in certain lichen species, contributing to their coloration. researchgate.net Beyond its role as a pigment, this compound, along with other pulvinic acid derivatives, is considered a potential photoprotective substance in lichens. semanticscholar.org Lichens inhabit environments often exposed to high levels of ultraviolet (UV) radiation, and they have evolved various mechanisms to cope with this stress, including the production of UV-absorbing compounds. nih.govresearchgate.net Pulvinic acid derivatives, including this compound and rhizocarpic acid, possess chemical structures that allow them to absorb UV radiation. semanticscholar.orgresearchgate.net Their presence in the upper layers of lichen thalli, which are most exposed to UV rays, supports their role in screening harmful radiation. semanticscholar.org Studies have also indicated that the biosynthesis rates of pulvinic acid derivatives like this compound and rhizocarpic acid can increase with increasing levels of UV radiation, further suggesting their involvement in photoprotection. semanticscholar.org This protective function helps shield the sensitive photobionts (algae or cyanobacteria) within the lichen from UV-induced damage, contributing to the lichen's ability to survive in harsh environments. cambridge.orgresearchgate.netnih.gov

Other Documented Biological Activities in Model Systems

Structure Activity Relationship Sar Studies of Calycin and Its Derivatives

Principles and Applications of Quantitative Structure-Activity Relationships (QSAR) in Calycin Research

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.orgnih.govmdpi.com The core principle is that the biological activity of a molecule is a function of its physicochemical properties and structural features. wikipedia.orgimist.ma By quantifying these properties using molecular descriptors, QSAR models can correlate structural variations with observed biological responses. nih.govwikipedia.org

QSAR models are typically developed using a dataset of compounds with known structures and measured biological activities. Various molecular descriptors can be calculated, including electronic, steric, and topological parameters. wikipedia.orgimist.ma Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning techniques, are then employed to build a predictive model. chemmethod.comresearchgate.net The resulting QSAR equation or model can then be used to predict the activity of new, untested compounds based solely on their calculated molecular descriptors. nih.govwikipedia.org

The applications of QSAR in drug discovery and related fields are diverse. They include predicting the activity of novel compounds before synthesis, prioritizing compounds for experimental testing, understanding the mechanisms of action, and identifying the most influential structural features affecting activity. nih.govwikipedia.orgmdpi.com While specific QSAR studies on the chemical compound this compound (C₁₈H₁₀O₅) were not found in the search results, applying QSAR to this compound and its derivatives would involve:

Gathering a dataset of this compound derivatives with measured biological activities (e.g., antioxidant activity, UV absorption properties, or other relevant effects). mdpi.com

Calculating a comprehensive set of molecular descriptors for each compound.

Developing and validating QSAR models to correlate the descriptors with the observed activities.

Using the validated models to predict the activities of novel this compound analogues and gain insights into the structural requirements for activity.

Examples of QSAR studies on other compound classes, such as chalcone (B49325) derivatives as antimycobacterial agents or diarylaniline analogues as anti-HIV-1 agents, demonstrate the utility of this approach in identifying key descriptors correlated with activity, such as LogP, heat of formation, and HOMO energy in the case of calpain I inhibitors. chemmethod.comnih.govnih.gov

Identification of Pharmacophoric Features and Key Structural Motifs for Biological Effects

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi.comnih.gov Identifying the pharmacophoric features of this compound and its active derivatives is crucial for understanding how these molecules interact with their biological targets and for designing new compounds with improved activity or specificity.

Pharmacophore models can be developed using either ligand-based or structure-based approaches. Ligand-based methods derive pharmacophoric features by analyzing the common structural characteristics and spatial arrangements of a set of known active compounds. mdpi.comnih.govnih.gov Structure-based methods, when the 3D structure of the biological target is known, identify pharmacophoric features based on the interactions between the ligand and the binding site of the target protein. nih.gov

Key structural motifs are specific arrangements of atoms or functional groups within a molecule that are recognized by a biological target or are essential for a particular biological effect. For proteins, structural motifs like alpha-helices, beta-sheets, or specific loops are crucial for function and interactions. libretexts.org In the context of small molecules like this compound, key structural motifs would refer to the specific functional groups and their relative positions that are critical for its biological activity. This compound is described as a benzofuran (B130515) derivative with a specific chemical structure (C₁₈H₁₀O₅). nih.govuni.lu Analyzing the SAR of this compound derivatives would involve systematically modifying different parts of the molecule (e.g., the benzofuran ring, the furanone ring, the phenyl group, or the hydroxyl group) and assessing the impact on biological activity.

While the provided search results describe the "this compound superfamily" of proteins characterized by a beta-barrel structure researchgate.netplos.orgebi.ac.uk, this is distinct from the chemical compound this compound. For the chemical compound this compound (C₁₈H₁₀O₅), identifying specific pharmacophoric features would involve experimental data on the activity of various derivatives. By comparing the structures of active and inactive analogues, researchers could deduce which functional groups (e.g., hydroxyl, carbonyl, aromatic rings) and their spatial arrangement are essential for activity. For instance, if modifications to the hydroxyl group significantly reduce activity, it suggests this group is a key pharmacophoric feature, potentially involved in hydrogen bonding interactions with a target.

In Silico Modeling and Predictive Analytics in this compound SAR Studies

In silico modeling, which refers to computational simulations and analysis, plays a significant role in modern SAR studies and drug discovery by providing insights and predictions that complement experimental work. japsonline.compremier-research.comresearchgate.net Predictive analytics, a component of in silico approaches, involves using statistical and machine learning techniques to analyze data and forecast outcomes. researchgate.netredalyc.orgnih.gov

In the context of this compound SAR studies, in silico methods can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a small molecule (like this compound or its derivatives) when bound to a biological target (e.g., a protein). researchgate.netnih.govresearchgate.net Docking scores can estimate the binding affinity, helping to prioritize compounds with potentially strong interactions. If a putative protein target for this compound's activity is identified, docking studies could reveal how this compound fits into the binding site and which interactions (hydrogen bonds, hydrophobic contacts, etc.) are likely involved.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a molecule and its target over time, allowing researchers to study the stability of the complex and the flexibility of the binding site. premier-research.comresearchgate.net

Virtual Screening: This involves computationally screening large libraries of compounds to identify potential hits based on criteria such as predicted binding affinity (docking) or similarity to known active compounds (pharmacophore searching). nih.govnih.gov Virtual screening could be used to find novel this compound-like structures with predicted activity or to identify potential targets that this compound might interact with.

Predictive Modeling: Beyond QSAR, other predictive models using machine learning can be built to forecast various properties of this compound derivatives, such as ADME (absorption, distribution, metabolism, and excretion) properties or potential toxicity, although the latter is outside the scope of this article. japsonline.compremier-research.com

In silico modeling and predictive analytics enable researchers to explore a wider chemical space, reduce the number of compounds to be synthesized and tested experimentally, and gain a deeper understanding of the factors governing the interaction between this compound derivatives and their biological targets. japsonline.compremier-research.comresearchgate.net While specific detailed in silico studies on the SAR of the chemical compound this compound were not found in the search results, the general principles and applications of these powerful computational tools are directly applicable to advancing research on this compound and its potential biological activities.

Analytical Methodologies for Calycin Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental analytical technique for the separation, identification, and purification of components within a mixture. nih.gov In the context of calycin analysis, chromatographic methods are indispensable for isolating the compound from complex lichen extracts and preparing it for subsequent quantification and characterization. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. nih.gov Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed for the analysis of lichen secondary metabolites. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient and widely used technique for the separation and quantification of non-volatile compounds like this compound from lichen extracts. nih.govvcu.edu The principle of HPLC involves the passage of a liquid mobile phase containing the sample through a column packed with a solid stationary phase under high pressure. vcu.edu The separation of components is based on their differential interactions with the stationary and mobile phases. vcu.edu

For the analysis of this compound and other lichen substances, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. vcu.eduamericanpharmaceuticalreview.com This setup allows for the separation of compounds based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. vcu.edu

A typical HPLC method for the analysis of this compound would involve the following:

Column: A reversed-phase C18 column is frequently used for the separation of lichen metabolites. ru.ac.th

Mobile Phase: A gradient elution is often employed, using a mixture of solvents such as methanol, acetonitrile, and water, often with the addition of an acid like phosphoric or acetic acid to improve peak shape and resolution. nih.govru.ac.th

Detection: A UV-Vis detector is commonly used, with the detection wavelength set at the maximum absorbance of this compound. For instance, in the analysis of other lichen compounds, detection wavelengths around 254 nm and 265 nm have been utilized. ru.ac.th

The retention time of this compound under specific chromatographic conditions serves as a qualitative parameter for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. vcu.edu

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. nih.gov The separation in GC is based on the partitioning of vaporized analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column. nih.gov Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and are detected earlier. nih.gov

The direct analysis of this compound by GC is challenging due to its low volatility and thermal instability at the high temperatures required for vaporization. nih.gov this compound, being a non-volatile pulvinic acid derivative, would likely decompose before it can be vaporized for GC analysis.

However, GC can be employed for the analysis of lichen extracts if the target compounds are volatile or can be made volatile through a process called derivatization. nih.gov Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. While there is limited specific information on the derivatization of this compound for GC analysis, this approach is theoretically possible.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both qualitative and quantitative analysis of complex mixtures of volatile compounds in lichen extracts. impactfactor.org

Mass Spectrometry-Based Methods for Quantification and Identification (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides a powerful tool for the definitive identification and precise quantification of compounds like this compound in complex matrices. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a popular and robust method for the quantitative determination of a wide range of molecules in biological and environmental samples. nih.govchromatographyonline.com This technique offers high sensitivity and specificity, allowing for the detection and quantification of analytes at very low concentrations. researchgate.net

A typical LC-MS/MS workflow for the quantification of this compound would involve:

Sample Preparation: Extraction of this compound from the lichen matrix, followed by purification and concentration steps.

Chromatographic Separation: Separation of this compound from other components in the extract using HPLC, as described in section 7.1.1.

Ionization: The eluent from the HPLC column is introduced into the mass spectrometer, where this compound molecules are ionized, typically using electrospray ionization (ESI).

Mass Analysis: The ionized this compound molecules are then subjected to tandem mass spectrometry (MS/MS). In this process, the precursor ion (the ionized this compound molecule) is selected and fragmented into product ions.

Detection and Quantification: The specific precursor-to-product ion transitions are monitored, providing a high degree of selectivity for this compound. The intensity of the signal is proportional to the concentration of this compound in the sample.

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds in lichen extracts. nih.govimpactfactor.org As mentioned in section 7.1.2, direct analysis of this compound by GC-MS is not feasible without derivatization. However, if a suitable derivatization method were developed, GC-MS could provide high-resolution separation and sensitive detection of the derivatized this compound. The mass spectrometer would then provide mass spectra of the derivatized compound, which could be used for its identification and quantification by comparing the spectra to a library of known compounds or by interpreting the fragmentation patterns. impactfactor.org

Spectrophotometric and Other Optical Detection Methods

Spectrophotometric methods are widely used for the quantification of compounds based on their ability to absorb light at specific wavelengths. nih.govlibretexts.org These methods are often simple, rapid, and cost-effective. nih.gov UV-Visible (UV-Vis) spectrophotometry is particularly applicable to compounds like this compound that possess chromophores, which are parts of the molecule that absorb light in the UV-Vis region of the electromagnetic spectrum. libretexts.org

The quantification of a compound using UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org To quantify this compound, a solution of the purified compound is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). By comparing the absorbance of a sample containing an unknown concentration of this compound to a calibration curve prepared from standards of known concentrations, the amount of this compound in the sample can be determined. pnrjournal.com

A notable application of spectrophotometry in the study of this compound is the evaluation of its photoprotective properties. mdpi.com In one study, the Sun Protection Factor (SPF), critical wavelength (λcrit), and the UVA/UVB ratio of this compound were determined using spectrophotometric assays. mdpi.com These parameters are crucial in assessing the effectiveness of a substance as a UV filter in sunscreens. mdpi.com

The study revealed that this compound exhibits significant photoprotective capabilities. mdpi.com The following table summarizes the spectrophotometrically determined photoprotective parameters for this compound:

ParameterValueInterpretation
Sun Protection Factor (SPF)15-30Medium UVB Protection
Critical Wavelength (λcrit)391.08 nmMaximum UVA Protection
UVA/UVB Ratio1.353Broad-spectrum protection

This table was generated based on data from a study on the photoprotective capacity of secondary metabolites from Pseudocyphellaria berberina. mdpi.com

These results indicate that this compound provides both UVB and significant UVA protection, making it a promising natural candidate for use in sunscreen formulations. mdpi.com The spectrophotometric methods employed in this research provide a clear example of how optical detection techniques can be used not only for quantification but also for characterizing the functional properties of this compound.

Future Perspectives and Emerging Research Avenues for Calycin

Exploration of Undiscovered Biological Roles and Mechanistic Insights

While the antioxidant and photoprotective properties of calycin are established, the full spectrum of its biological activities is likely much broader. mdpi.comnih.govresearchgate.net Future research will delve into novel therapeutic applications and a deeper understanding of the molecular mechanisms underpinning its known effects.

Undiscovered Therapeutic Potentials: Initial studies have suggested that lichen-derived compounds, including this compound, may possess a range of pharmacological activities. bioresscientia.combioresscientia.comnih.gov Emerging research is beginning to explore the potential of these compounds in complex diseases. For instance, there is growing interest in the therapeutic potential of lichen metabolites in diabetes management. bioresscientia.combioresscientia.com Furthermore, the cytotoxic properties of some lichen extracts against cancer cell lines open the door for investigating this compound as a potential anticancer agent. tbzmed.ac.ir Future studies are expected to systematically screen this compound against a wide array of disease models to uncover new therapeutic leads.

Mechanistic Elucidation: A critical avenue for future research is the detailed elucidation of this compound's mechanisms of action. While its antioxidant capacity is known to contribute to its photoprotective effects, the precise molecular pathways involved are not fully understood. mdpi.comnih.govmdpi.comfrontiersin.org Advanced molecular and cellular biology techniques will be instrumental in identifying the specific signaling pathways and protein targets with which this compound interacts. For example, understanding how this compound modulates cellular responses to UV radiation at the molecular level could lead to the development of more effective photoprotective agents. mdpi.comsemanticscholar.org Investigating its influence on inflammatory pathways and cellular processes like apoptosis could reveal mechanisms relevant to various pathological conditions.

Advancements in Sustainable Production and Synthetic Efficiency

A significant hurdle in the widespread application of this compound is its limited availability from natural sources. bioresscientia.combioresscientia.com Lichens are slow-growing organisms, making large-scale harvesting unsustainable. bioresscientia.combioresscientia.com Therefore, a key focus of future research will be the development of sustainable and efficient methods for this compound production.

Challenges in Natural Sourcing and the Need for Synthesis: The slow growth rate and low biomass of lichens make the extraction of large quantities of this compound impractical and ecologically damaging. frontiersin.org This limitation underscores the urgent need for alternative production strategies. While the total synthesis of this compound has not yet been achieved, synthetic routes for structurally related pulvinic acid derivatives have been described. mdpi.comnih.govresearchgate.netresearchgate.net These existing synthetic frameworks provide a valuable foundation for the future development of a total synthesis of this compound.

Future Synthetic and Biosynthetic Strategies: Future research will likely focus on developing a total synthesis of this compound, which would provide a reliable and scalable source of the compound. researchgate.netnih.govnih.govchemrxiv.org Advances in synthetic organic chemistry will be crucial in devising efficient and high-yielding synthetic routes. nih.govresearchgate.netresearchgate.net Concurrently, exploring biosynthetic pathways in the host lichens could open up avenues for biotechnological production. Identifying and characterizing the genes and enzymes responsible for this compound biosynthesis could enable the use of metabolic engineering and heterologous expression systems in microorganisms for its sustainable production.

Compound NameChemical ClassNatural Source (Example)
This compoundPulvinic acid derivativePseudocyphellaria berberina
Pulvinic acidPulvinic acid derivativeLichens and mushrooms
Rhizocarpic acidPulvinic acid derivativeLichens
Usnic acidDibenzofuran derivativeLichens
AtranorinDepsideLichens
ParietinAnthraquinoneLichens

Integration of Omics Technologies in this compound Research

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize the study of natural products like this compound. researchgate.netnih.govmaxapress.comdigitellinc.comnih.govresearchgate.net These high-throughput approaches can provide a holistic understanding of the biological systems interacting with this compound and can aid in the discovery of its novel functions and mechanisms.

Harnessing Omics for Target Identification and Pathway Analysis: Omics technologies offer powerful tools for identifying the molecular targets of natural products. researchgate.netnih.gov For instance, proteomics studies can be employed to analyze changes in the protein expression profiles of cells treated with this compound, thereby identifying potential protein targets and signaling pathways affected by the compound. mdpi.comnih.govnih.govmdpi.com Metabolomics can provide insights into the metabolic alterations induced by this compound, further elucidating its biological effects. tbzmed.ac.irnih.gov The integration of multiple omics datasets (multi-omics) will offer a comprehensive view of this compound's bioactivity. maxapress.comresearchgate.net

Application in Lichen Biology and Biosynthesis: Genomic and transcriptomic analyses of this compound-producing lichens can help to identify the biosynthetic gene clusters responsible for its production. nih.govnih.gov This knowledge is a prerequisite for developing biotechnological production methods. Furthermore, metabolomic profiling of different lichen species can aid in the discovery of new, structurally related compounds with potentially interesting biological activities. nih.gov

Interdisciplinary Collaborations and Translational Research Opportunities for Chemical Biology

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach, integrating expertise from chemistry, biology, pharmacology, and medicine. nih.govillinois.edu Such collaborations are essential for translating fundamental discoveries into tangible applications.

The Role of Chemical Biology: Chemical biology, which applies chemical techniques to study and manipulate biological systems, will be central to advancing this compound research. nih.govillinois.edu Chemical biologists can design and synthesize novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties. science.gov The development of chemical probes based on the this compound scaffold can also be used to identify its cellular targets and elucidate its mechanism of action.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and characterizing Calycin in biological samples?

  • Methodological Answer : this compound can be identified using techniques such as Western blotting (WB) and flow cytometry , as demonstrated in studies assessing its interaction with FOXO transcription factors. For example, WB analysis of NIH/3T3 cells treated with 100 nM this compound A revealed phosphorylation patterns using anti-FOXO antibodies . Researchers should validate results by comparing treated vs. untreated samples and employing phosphatase-treated controls to confirm specificity.
  • Key Considerations : Ensure antibody specificity, optimize protein loading (e.g., 20 µg per lane), and include appropriate controls (e.g., Jurkat cells under serum starvation) .

Q. What established protocols exist for synthesizing this compound, and how can they be validated for purity?

  • Methodological Answer : While synthesis protocols for this compound derivatives (e.g., Calyculin A) are often proprietary, researchers should:

Review primary literature for analogous compounds.

Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify purity.

Cross-reference spectral data (e.g., NMR, IR) with published standards .

  • Validation : Include detailed characterization in the manuscript’s experimental section, adhering to guidelines requiring "sufficient evidence of identity and purity" for new compounds .

Q. How is this compound’s biological activity assessed in cellular models?

  • Methodological Answer :

  • Cell Lines : Use NIH/3T3 (fibroblasts) or Jurkat (T-cells) for assays, as these models have shown sensitivity to this compound A in phosphorylation studies .
  • Dosage : Optimize concentrations (e.g., 20–100 nM) based on cell viability assays (e.g., MTT).
  • Controls : Include serum-starved and LY294002-treated cells to isolate this compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across different experimental systems?

  • Methodological Answer :

Systematic Comparison : Replicate experiments in multiple cell lines (e.g., 293T vs. NIH/3T3) to identify context-dependent effects .

Error Analysis : Quantify technical variability (e.g., Western blot band intensity) and biological replicates (n ≥ 3).

Meta-Analysis : Use databases like PubMed to collate findings, noting discrepancies in experimental conditions (e.g., treatment duration, serum concentration) .

  • Example : Jurkat cells treated with serum and this compound A showed divergent phosphorylation profiles compared to serum-starved cells, highlighting the role of cellular context .

Q. What experimental design strategies optimize the study of this compound’s dose-dependent effects?

  • Methodological Answer :

  • Dose-Response Curves : Use logarithmic dilution series (e.g., 1–100 nM) to capture dynamic ranges.
  • Statistical Rigor : Apply nonlinear regression models (e.g., sigmoidal dose-response) and report IC₅₀ values with 95% confidence intervals .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework to minimize bias .

Q. How can multi-omics data (e.g., proteomics, transcriptomics) be integrated to elucidate this compound’s downstream targets?

  • Methodological Answer :

Data Collection : Pair WB/flow cytometry with RNA-seq or phosphoproteomics.

Pathway Analysis : Use tools like STRING or KEGG to map this compound-induced pathways.

Validation : Apply CRISPR/Cas9 knockout models to confirm candidate targets .

  • Case Study : In FOXO-transfected 293T cells, this compound A modulated phosphorylation sites detectable via proteomic screens .

Methodological Tables

Table 1 : Key Experimental Parameters for this compound Studies in NIH/3T3 Cells

ParameterValue/RangePurpose
This compound A Dose100 nMInduce FOXO phosphorylation
Treatment Duration30 minutesCapture acute signaling effects
Protein Load20 µg/laneEnsure detectable band intensity
ControlsPhosphatase-treatedConfirm antibody specificity

Table 2 : Common Pitfalls and Solutions in this compound Research

PitfallSolutionReference
Non-specific antibody bindingValidate with knockout cell lines
Inconsistent cell culture conditionsStandardize serum concentrations
Overinterpretation of WB bandsUse quantitative densitometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calycin
Reactant of Route 2
Calycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.